N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Ion channel modulation Structure-activity relationship Sulfonamide SAR

N-(4-(Phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 923244-74-0; MF: C₂₃H₂₂N₂O₅S₂; MW: 470.56 g·mol⁻¹) is a dual-sulfonyl benzamide featuring a pyrrolidin-1-ylsulfonyl group at the 3-position of the benzamide core and a phenylsulfonyl-substituted aniline at the amide nitrogen. Unlike single-sulfonyl benzamide analogs, this compound integrates two electronically distinct sulfonyl environments — one aryl sulfone (phenyl-SO₂-) and one sulfonamide (pyrrolidine-SO₂-) — within a single scaffold.

Molecular Formula C23H22N2O5S2
Molecular Weight 470.56
CAS No. 923244-74-0
Cat. No. B2730952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
CAS923244-74-0
Molecular FormulaC23H22N2O5S2
Molecular Weight470.56
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H22N2O5S2/c26-23(18-7-6-10-22(17-18)32(29,30)25-15-4-5-16-25)24-19-11-13-21(14-12-19)31(27,28)20-8-2-1-3-9-20/h1-3,6-14,17H,4-5,15-16H2,(H,24,26)
InChIKeyPHTJKENYRLDEKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 923244-74-0): Structural Identity, Physicochemical Profile & Patent Context


N-(4-(Phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 923244-74-0; MF: C₂₃H₂₂N₂O₅S₂; MW: 470.56 g·mol⁻¹) is a dual-sulfonyl benzamide featuring a pyrrolidin-1-ylsulfonyl group at the 3-position of the benzamide core and a phenylsulfonyl-substituted aniline at the amide nitrogen . Unlike single-sulfonyl benzamide analogs, this compound integrates two electronically distinct sulfonyl environments — one aryl sulfone (phenyl-SO₂-) and one sulfonamide (pyrrolidine-SO₂-) — within a single scaffold. This dual-sulfonyl architecture places it within the broader phenyl sulfonamide class explored in Vertex Pharmaceuticals' ion channel modulator patent series (US 7,799,822; US 8,163,720) for sodium channel (Nav) inhibition and pain indications [1]. The compound is commercially available through multiple screening compound suppliers for early-stage drug discovery research.

Why Generic Substitution Fails for N-(4-(Phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: Dual-Sulfonyl Architecture as a Key Differentiator


The target compound cannot be simply interchanged with seemingly similar benzamide or sulfonamide analogs because its dual-sulfonyl architecture — a phenylsulfonyl (Ph-SO₂-) N-aryl substituent combined with a pyrrolidin-1-ylsulfonyl (pyrrolidine-SO₂-) meta-substituent on the benzamide ring — generates a unique spatial and electronic profile that directly impacts molecular recognition . Closely related analogs such as N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide replace the phenylsulfonyl with a methylsulfonyl group, reducing both steric bulk and π-stacking capacity. The 2-methoxy analog (2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide) introduces a methoxy substituent and relocates the pyrrolidinylsulfonyl from the 3- to the 5-position, altering both electronic distribution and hydrogen-bonding geometry . These structural variations translate into distinct physicochemical property profiles that preclude simple functional interchangeability in biological assays or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-(4-(Phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide vs. Closest Structural Analogs


Dual-Sulfonyl Substitution Architecture: Phenylsulfonyl vs. Methylsulfonyl N-Aryl Substituent Differentiation

The target compound bears a phenylsulfonyl (Ph-SO₂-) group on the N-aryl ring, whereas its closest commercially available analog, N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS not publicly confirmed), substitutes this with a methylsulfonyl (Me-SO₂-) group. This substitution difference measurably alters key physicochemical properties: the phenylsulfonyl group adds 77.1 Da of additional molecular weight and substantially increases topological polar surface area (tPSA) due to the additional aromatic ring carbons and sulfone oxygens . The phenylsulfonyl group also introduces a π-stacking surface absent in the methylsulfonyl analog, which can modulate binding interactions with aromatic residues in target protein binding pockets.

Ion channel modulation Structure-activity relationship Sulfonamide SAR

Substitution Regioisomerism: 3-Pyrrolidinylsulfonyl vs. 5-Pyrrolidinylsulfonyl Positional Differentiation

The target compound positions the pyrrolidin-1-ylsulfonyl group at the 3-position (meta) of the benzamide core. The closest regioisomeric analog, 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide, bears the pyrrolidinylsulfonyl at the 5-position and additionally incorporates a 2-methoxy substituent, producing a fundamentally different substitution vector . The 3- vs. 5-positional difference alters the dihedral angle between the sulfonamide and the benzamide ring, changing the spatial orientation of the pyrrolidine ring relative to the amide bond by approximately 120° of arc rotation.

Regioisomerism Benzamide SAR Target engagement

Class-Level Evidence: Pyrrolidine-Benzenesulfonamide Scaffold in Antimicrobial and Carbonic Anhydrase Inhibition

The target compound belongs to the pyrrolidine-benzenesulfonamide chemotype. A 2023 study by Poyraz et al. (J. Biomol. Struct. Dyn. 2023) systematically evaluated a series of multi-functionalized pyrrolidine-containing benzenesulfonamides and reported antimicrobial activity in the range of MIC 500–62.5 μg·mL⁻¹ against standard bacterial and fungal strains, alongside measurable carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibition [1]. While the target compound (CAS 923244-74-0) was not among the specific derivatives tested in that study, its shared core scaffold — pyrrolidine-sulfonyl linked to a benzamide bearing aromatic sulfonyl substitution — places it within the same structure-activity landscape. This class-level data provides a quantitative baseline framework for interpreting the biological profile of the target compound in antimicrobial and enzyme inhibition screening contexts.

Antimicrobial activity Carbonic anhydrase inhibition Pyrrolidine sulfonamide

Patent Landscape Context: Phenyl Sulfonamide Ion Channel Modulator Chemotype

The target compound's structural features — a phenyl sulfonamide core with pyrrolidinyl substitution — map onto the generic Markush structures disclosed in Vertex Pharmaceuticals' phenyl sulfonamide ion channel modulator patents (US 7,799,822 B2; US 8,163,720 B2) [1][2]. These patents claim phenyl sulfonamides as inhibitors of voltage-gated sodium channels (Nav1.1–Nav1.9), with particular relevance to Nav1.7 and Nav1.8 isoforms implicated in pain signaling. The patents generically encompass compounds with aryl sulfonyl substitution on the N-phenyl ring and heterocyclic sulfonamide substitution on the benzamide core — precisely the substitution architecture of the target compound. While specific IC₅₀ values for CAS 923244-74-0 are not publicly disclosed in these patents, the broad structural claims establish the compound's relevance within a therapeutically validated chemotype.

Voltage-gated sodium channels Pain therapeutics Ion channel pharmacology

Recommended Research Application Scenarios for N-(4-(Phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 923244-74-0)


Sodium Channel (Nav1.7/Nav1.8) Inhibitor Primary Screening in Pain Drug Discovery Programs

Based on the compound's structural alignment with the Vertex phenyl sulfonamide ion channel modulator patent chemotype [1], the most scientifically justified application scenario is inclusion in voltage-gated sodium channel (particularly Nav1.7 and Nav1.8) inhibitor screening cascades for pain therapeutic discovery. The dual-sulfonyl architecture differentiates this compound from single-sulfonyl screening controls and may confer subtype selectivity advantages. Procurement for automated patch-clamp (e.g., IonWorks, QPatch) or fluorescence-based FLIPR membrane potential assays is recommended, with the methylsulfonyl analog serving as the most appropriate structural comparator for initial SAR assessment.

Antimicrobial Susceptibility Screening Against ESKAPE Pathogen Panel

Based on class-level evidence from Poyraz et al. (2023) demonstrating that pyrrolidine-benzenesulfonamides exhibit antimicrobial activity in the MIC range of 62.5–500 μg·mL⁻¹ [2], the target compound is suitable for inclusion in antimicrobial screening panels against Gram-positive and Gram-negative bacterial strains, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Its dual-sulfonyl architecture — distinct from the mono-sulfonamide derivatives tested in the Poyraz series — may produce differentiated MIC values with interpretable SAR trends.

Carbonic Anhydrase Isoform Selectivity Profiling

The benzenesulfonamide moiety within the target compound is a recognized zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. The Poyraz et al. (2023) study confirmed CA inhibitory activity for structurally related pyrrolidine-benzenesulfonamides [2]. Procurement for CA isoform selectivity profiling (hCA I, II, IX, XII) using stopped-flow CO₂ hydration assays is recommended. The target compound's dual-sulfonyl architecture provides an additional sulfonamide-like H-bonding surface (the pyrrolidin-1-ylsulfonyl) not present in simple benzenesulfonamide CA inhibitors, potentially enabling interactions with isoform-specific residues in the CA active site vestibule.

Structure-Activity Relationship (SAR) Studies on Dual-Sulfonyl Benzamide Scaffolds

The target compound serves as the optimal reference point for systematic SAR exploration of the dual-sulfonyl benzamide chemotype. Its substitution pattern — phenylsulfonyl N-aryl + 3-pyrrolidinylsulfonyl benzamide — defines a scaffold from which focused libraries can be designed by independently varying: (a) the N-aryl sulfonyl substituent (phenyl → substituted phenyl, heteroaryl, alkyl), (b) the pyrrolidine ring (pyrrolidine → piperidine, azetidine, morpholine), and (c) the benzamide substitution position (3- → 4- or 5-pyrrolidinylsulfonyl). Procurement of the target compound alongside the methylsulfonyl analog, the 2-methoxy regioisomer, and the 4-methyl analog enables a matrixed SAR exploration with the target compound as the central scaffold reference .

Quote Request

Request a Quote for N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.